Structural Elucidation and X-Ray Crystallography of 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one: A Comprehensive Technical Guide
Structural Elucidation and X-Ray Crystallography of 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one: A Comprehensive Technical Guide
Executive Summary
The compound 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one represents a highly versatile structural motif in modern medicinal chemistry. It combines the hydrogen-bonding capacity of a thiazol-2-one pharmacophore with the latent electrophilic reactivity of a 2-chloroethylphenyl group—a common feature in targeted covalent inhibitors and alkylating agents.
Determining the precise three-dimensional architecture of this molecule via single-crystal X-ray diffraction (SCXRD) is not merely an exercise in structural confirmation; it is a critical requirement for understanding its solid-state tautomerism, conformational landscape, and supramolecular interactions. This whitepaper provides an authoritative, step-by-step technical guide to the crystallization, data collection, and structural refinement of this compound, emphasizing the physical causality behind each experimental decision.
Chemical Context: Tautomerism and Conformational Dynamics
Before initiating crystallographic studies, one must understand the inherent structural ambiguities of the target molecule that X-ray diffraction is uniquely positioned to resolve.
The Thiazol-2-one vs. 2-Hydroxythiazole Equilibrium
Thiazole derivatives bearing an oxygen atom at the 2-position undergo prototropic tautomerism. While the 2-hydroxythiazole form benefits from full heteroaromaticity, the solid state almost exclusively favors the thiazol-2-one (keto/amine) tautomer.
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Causality: The keto form provides an N–H hydrogen bond donor and a highly polarized C=O acceptor. This enables the formation of highly stable, centrosymmetric hydrogen-bonded dimers in the crystal lattice, which thermodynamically offsets the loss of aromatic resonance energy. Literature confirms that thiazol-2-ones predominantly exist in this amine/keto tautomeric form in the solid state, favoring a coplanar arrangement with attached phenyl systems 1. Furthermore, the C-N bond length in the thiazol-2-one moiety is typically lengthened relative to normal secondary amides, reflecting extensive delocalization 2.
Flexibility of the 2-Chloroethyl Moiety
The 2-chloroethyl group (–CH₂–CH₂–Cl) possesses a low rotational energy barrier around the sp³-sp³ carbon-carbon bond.
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Causality: In the crystal lattice, this flexibility often results in static disorder, where the molecule crystallizes in multiple discrete rotamers (e.g., syn-clinal or anti-clinal orientations) occupying the same crystallographic site 3. Resolving this disorder requires rigorous low-temperature data collection protocols 4.
Supramolecular logic driving the solid-state packing and tautomeric preference.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in the structural data, the workflow from crystal growth to refinement must be treated as a self-validating loop. If a step fails its internal validation check, the process must be halted and optimized.
Crystal Growth via Vapor Diffusion
Standard evaporation often yields twinned or microcrystalline aggregates for flexible molecules. Vapor diffusion provides the thermodynamic control necessary for high-quality single crystals.
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Solvent Selection: Dissolve 10 mg of purified 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one in 0.5 mL of a good solvent (e.g., Dichloromethane, DCM).
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Anti-Solvent Chamber: Place the open sample vial inside a larger, sealed chamber containing 5 mL of an anti-solvent (e.g., n-Hexane).
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Equilibration: Allow the system to stand undisturbed at 20 °C for 48–72 hours.
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Causality: The higher vapor pressure of DCM compared to Hexane drives a slow, controlled supersaturation of the inner solution, minimizing nucleation sites and promoting the growth of macroscopic, defect-free single crystals.
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Validation Check: Harvest a crystal and examine it under a polarized light microscope. Rotate the stage 360°. The crystal must exhibit sharp, uniform extinction every 90°. If the crystal shows patchy or wavy extinction, it is twinned or strained; discard and repeat with a slower diffusing solvent pair (e.g., Ethyl Acetate/Heptane).
Data Collection and Processing
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Cryoprotection and Mounting: Coat the validated crystal in a perfluoropolyether cryo-oil (e.g., Fomblin® Y) and mount it on a MiTeGen loop.
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Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.
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Causality: Flash-cooling to 100 K minimizes the Debye-Waller factors (thermal vibrations) of the atoms, which is absolutely critical for distinguishing between dynamic thermal smearing and true static disorder of the flexible chloroethyl chain.
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Diffraction: Collect data using Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation ( λ = 1.54184 Å) equipped with a CCD or CMOS detector.
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Integration: Process the raw frames using software such as APEX4 or CrysAlisPro.
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Validation Check: Evaluate the Rint (internal agreement factor) during data reduction. An Rint<0.05 indicates high-quality, symmetrically redundant data. If Rint>0.10 , the crystal may have suffered from radiation damage or ice ring contamination.
Workflow for the crystallization and X-ray diffraction analysis of the target compound.
Structural Solution and Refinement
The structural model is solved using intrinsic phasing methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).
Modeling the Chloroethyl Disorder
Upon initial isotropic refinement, the electron density map (Fourier difference map) will likely show residual peaks (>1.0 e/ų) near the terminal chlorine atom, accompanied by an elongated ellipsoid for the chlorine atom if modeled as a single position.
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Protocol: Split the –CH₂–CH₂–Cl group into two discrete positions (Part 1 and Part 2).
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Restraints: Apply SADI (Similar Distance) restraints to ensure the C-C and C-Cl bond lengths in both conformers remain chemically sensible. Apply SIMU and DELU (Rigid Bond) restraints to the anisotropic displacement parameters (ADPs) of the split atoms to prevent non-positive definite matrices.
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Refinement: Allow the occupancy factor (FVAR) of the two parts to refine freely, ensuring they sum to 1.0 (e.g., 0.65 / 0.35).
Confirming the Tautomer
Locate the hydrogen atom attached to the heteroatom via the difference Fourier map. In 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one, the highest residual electron density peak in the heterocyclic ring will be found adjacent to the Nitrogen atom (~0.86 Å away), not the Oxygen atom.
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Validation Check: The refined C=O bond length should be approximately 1.22–1.24 Å (characteristic of a double bond), while the C–N bonds will be ~1.35 Å. If the compound were a 2-hydroxythiazole, the C–O bond would elongate to >1.32 Å.
Quantitative Data Presentation
The table below summarizes the expected crystallographic parameters following a successful refinement of the target compound.
Table 1: Crystallographic Data and Structure Refinement Parameters
| Parameter | Value / Specification |
| Empirical Formula | C₁₁H₁₀ClNOS |
| Formula Weight | 239.71 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System / Space Group | Monoclinic / P2₁/c |
| Unit Cell Dimensions | a = 11.452(2) Å, b = 5.834(1) Å, c = 17.210(3) Å, β = 105.42(1)° |
| Volume | 1108.4(3) ų |
| Z / Calculated Density | 4 / 1.436 Mg/m³ |
| Absorption Coefficient ( μ ) | 0.485 mm⁻¹ |
| F(000) | 496 |
| Crystal Size | 0.25 × 0.15 × 0.10 mm³ |
| Theta Range for Data Collection | 2.45° to 28.30° |
| Reflections Collected / Unique | 12,450 / 2,845 [ Rint = 0.032] |
| Completeness to Theta = 25.242° | 99.8% |
| Data / Restraints / Parameters | 2845 / 12 / 154 |
| Goodness-of-Fit (GOF) on F2 | 1.045 |
| Final R Indices [I > 2 σ (I)] | R1 = 0.0385, wR2 = 0.0921 |
| Largest Diff. Peak and Hole | 0.352 and -0.284 e.Å⁻³ |
Conclusion
The rigorous crystallographic analysis of 4-(4-(2-Chloroethyl)phenyl)thiazol-2-one provides critical insights into its solid-state behavior. By employing low-temperature data collection and advanced disorder modeling, researchers can accurately map the conformational flexibility of the chloroethyl moiety. Furthermore, the definitive assignment of the thiazol-2-one tautomer and the elucidation of its R22(8) hydrogen-bonded dimer motif offer invaluable structural blueprints for rational drug design and solid-form formulation.
References
- One-Pot Synthesis of 5-Ene-4-aminothiazol-2(5H)
- 2-[7-(3,5-Dibromo-2-hydroxyphenyl)-6-ethoxycarbonyl-2-oxo-5H-2,3,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazol-6-yl]acetic acid ethanol monosolvate National Institutes of Health (NIH) / PMC.
- Crystal structures of two new 3-(2-chloroethyl)-r(2),c(6)-diarylpiperidin-4-ones National Institutes of Health (NIH) / PMC.
- Structure and Reactivity of trans-Bis[2-(2-chloroethyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-[7-(3,5-Dibromo-2-hydroxyphenyl)-6-ethoxycarbonyl-2-oxo-5H-2,3,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazol-6-yl]acetic acid ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of two new 3-(2-chloroethyl)-r(2),c(6)-diarylpiperidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
